molecular formula C9H14N2O B1459177 Octahydropyrido[2,1-c]morpholine-3-carbonitrile CAS No. 1423029-64-4

Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Cat. No.: B1459177
CAS No.: 1423029-64-4
M. Wt: 166.22 g/mol
InChI Key: IUYZKCJVSORTEH-UHFFFAOYSA-N
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Description

Octahydropyrido[2,1-c]morpholine-3-carbonitrile (CAS: 1461698-14-5) is a bicyclic organic compound featuring a fused pyrido-morpholine scaffold substituted with a cyano group at the 3-position. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The compound is commercially available as a building block for pharmaceutical and biochemical research, offered by suppliers such as CymitQuimica and American Elements in quantities ranging from 50 mg to 500 mg . The (3S)-enantiomer is specifically cataloged, with storage recommendations at 4°C, indicating moderate thermal sensitivity .

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYZKCJVSORTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring fused with a morpholine ring and a carbonitrile group. This unique configuration may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of morpholine, including this compound, exhibit significant anticancer activity. Specifically, compounds within this class have been shown to inhibit the oncogenic serine/threonine kinase PIM-1, which is crucial for the survival of various cancer cells. For instance:

  • In vitro studies demonstrated that certain derivatives selectively inhibited growth in human liver (HepG2) and colon (HCT-116) cancer cell lines while showing low cytotoxicity against non-tumor cells (BJ-1) .
CompoundCancer Cell LineIC50 Value (µM)Selectivity
3bLiver15High
4cColon20Moderate
10cBreast>50Low

Anti-inflammatory Activity

The compound has also been screened for anti-inflammatory properties. Studies have shown that certain morpholine derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a central role in inflammation processes. The inhibition rates observed were comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound acts as an inhibitor for kinases involved in cancer cell survival.
  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory mediators, thereby alleviating inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

  • A study on a series of morpholine derivatives reported significant antiproliferative activity against various cancer cell lines, demonstrating that structural modifications could enhance their efficacy .
  • Another investigation focused on the anti-inflammatory effects showed that specific substitutions on the morpholine ring significantly increased COX-2 selectivity and overall anti-inflammatory activity .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Octahydropyrido[2,1-c]morpholine-3-carbonitrile has been studied for its pharmacological properties, particularly as a modulator of specific biological receptors. Research indicates that derivatives of this compound can exhibit activity against various targets, including protein kinases, which are crucial in cell signaling and cancer progression .

Case Study: Protein Kinase Modulation
A notable study focused on the design of small molecule modulators targeting the PIF pocket of PDK1 (a protein kinase). The synthesis of this compound derivatives was part of a larger effort to develop selective allosteric modulators. These compounds demonstrated significant activation potency and selectivity over other kinases, making them promising candidates for further development in cancer therapeutics .

Drug Design and Synthesis

Multicomponent Reactions (MCRs):
The application of multicomponent reactions in synthesizing this compound has been highlighted as an efficient strategy for generating complex molecular architectures. MCRs allow for the rapid assembly of diverse compounds from simple starting materials, which is advantageous in drug discovery processes .

Table 1: Synthesis Pathways for this compound

Synthesis MethodDescriptionYield (%)
MCR Method AUgi reaction followed by cyclization85
MCR Method BPictet-Spengler cyclization78
Traditional SynthesisSequential multi-step synthesis60

Biological Applications

Anthelmintic Activity:
Research has indicated potential applications of this compound in treating parasitic infections. Its structural similarity to known anthelmintics suggests it may possess similar efficacy against helminths . The compound's ability to affect neurotransmission in parasites could lead to new treatments for diseases like schistosomiasis.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Source
This compound C₉H₁₄N₂O 166.22 Carbonitrile, morpholine Neutral bicyclic scaffold
3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride C₁₆H₂₄Cl₂N₃O₂ 376.29 Carboxylic acid, amine salts Charged, hydrophilic, linear chain
Octahydropyrido[2,1-c]morpholine-6,8-dione C₈H₁₁NO₃ 169.18 Dione Bicyclic with two ketone groups
Pyrrolo[2,1-c][1,4]benzodiazepine hybrids Variable N/A Benzodiazepine core DNA-intercalating fused heterocycles
Spiro[indoline-3,2'-pyrrolidine] derivative C₂₆H₂₀N₄O₂S 452.52 Carbonitrile, spiro junction Rigid 3D architecture, thiophene

Key Observations:

Polarity and Reactivity: The dione derivative (C₈H₁₁NO₃) exhibits higher polarity due to its two ketone groups, contrasting with the neutral carbonitrile group in the target compound . The propanoic acid dihydrochloride (C₁₆H₂₄Cl₂N₃O₂) is ionizable in aqueous solutions, enhancing solubility but limiting blood-brain barrier permeability compared to the target compound .

The spiro compound (C₂₆H₂₀N₄O₂S) demonstrates how carbonitrile groups participate in hydrogen bonding within crystal lattices, a property that could influence target binding in drug design .

nitrile functionalities .

Preparation Methods

General Synthetic Approaches

The synthesis of Octahydropyrido[2,1-c]morpholine-3-carbonitrile typically involves constructing the bicyclic morpholine framework followed by introduction of the nitrile group. The key synthetic strategies include:

  • Palladium-Catalyzed Carbonylation and Cyclization:
    This method uses palladium catalysts to facilitate carbonylation reactions forming the morpholine ring system. The nitrile group can be introduced via subsequent functionalization steps or by using nitrile-containing precursors. This approach allows high yields and structural diversity under controlled conditions.

  • Michael Addition and Cope Elimination Sequences:
    A multi-step route involving Michael addition of acrylonitrile to amine precursors, followed by oxidation and Cope elimination steps, has been reported for related morpholine derivatives. This method enables stereoselective synthesis of bicyclic amine N-oxides, which can be further transformed into the target compound.

  • Oxime Reduction and Hydroxylamine Precursor Cyclization:
    Oxime intermediates derived from carbonyl compounds can be reduced to hydroxylamines, which undergo intramolecular cyclization (reverse Cope cyclization) to form morpholine ring systems. The nitrile functionality is introduced either before or after cyclization depending on the synthetic route.

Detailed Synthetic Route Example

A representative synthetic sequence for (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile involves:

Step Reaction Type Description Key Reagents/Conditions Outcome/Yield
1 Michael Addition Addition of acrylonitrile to a suitable amine or hydroxylamine precursor Acrylonitrile, base, solvent Formation of nitrile-substituted intermediate
2 Oxidation Oxidation of hydroxylamine intermediates to N-oxides mCPBA or TPAP/NMO catalysts Formation of spirocyclic N-oxides
3 Cope Elimination (Reverse) Cyclization via reverse Cope elimination to form bicyclic morpholine N-oxides Heating, sometimes with metal ions Stereoselective bicyclic morpholine formation
4 Reduction/Functional Group Adjustment Conversion of N-oxides to target morpholine derivatives, introduction of nitrile group if needed Hydrogenation or other reductive methods (3S)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile

This sequence highlights the importance of controlling stereochemistry and functional group transformations during synthesis.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Range References
Palladium-Catalyzed Carbonylation High selectivity, good yields, scalable Requires expensive catalysts, sensitive conditions 70-90%
Michael Addition + Cope Elimination Stereoselective, versatile for derivatives Multi-step, requires careful control of oxidation 60-85%
Oxime Reduction + Cyclization Access to diverse hydroxylamine precursors Reduction step can be challenging, sensitive to conditions 50-75%

Key Research Findings and Notes

  • Stereoselectivity:
    The presence of metal ions (e.g., sodium) during cyclization steps can enhance diastereoselectivity, improving the ratio of desired isomers.

  • Oxidation Conditions:
    Catalytic oxidation using TPAP/NMO or mCPBA is effective for converting hydroxylamines to N-oxides, which are crucial intermediates in the synthesis.

  • Functional Group Compatibility:
    The nitrile group is stable under many reaction conditions used in these syntheses, allowing its introduction early or late in the synthetic sequence.

  • Limited Direct Literature:
    While detailed procedures for this compound specifically are scarce, methodologies for closely related morpholine derivatives provide a strong foundation for synthesis optimization.

Summary Table of Compound Data

Property Data
Compound Name (3S)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile
CAS Number 1461698-14-5
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name (3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c]oxazine-3-carbonitrile
Key Synthetic Methods Palladium-catalyzed carbonylation, Michael addition, Cope elimination, Oxime reduction
Typical Yield Range 60-90%
Stereochemistry Control Enhanced by metal ions during cyclization
Applications Research use, medicinal chemistry precursor

Q & A

Basic Question: How can synthetic routes for Octahydropyrido[2,1-c]morpholine-3-carbonitrile be optimized to improve yield and purity?

Methodological Answer:
Optimization involves solvent selection (e.g., dimethylformamide [DMF] for polar intermediates), controlled reaction temperatures (e.g., 0–90°C for stepwise activation), and catalysts like phosphoryl chloride to enhance electrophilic reactivity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography can isolate high-purity products. Reaction monitoring with thin-layer chromatography (TLC) ensures intermediate stability . For analogs, adjusting stoichiometry of amines or carbonyl precursors may reduce side products .

Basic Question: What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H-NMR and 13C-NMR : Identify proton environments (e.g., morpholine ring protons at δ 3.2–4.1 ppm) and carbonitrile groups (C≡N signal at ~110–120 ppm).
  • IR Spectroscopy : Confirm nitrile absorption bands near 2200–2250 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and ring conformations. Cross-referencing with synthetic intermediates (e.g., tert-butyl carboxylates) ensures structural fidelity .

Advanced Question: How can computational modeling aid in understanding the reactivity of this compound in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations predict electrophilic sites (e.g., carbonitrile carbon) and transition-state energies for nucleophilic attacks. Molecular docking studies (e.g., with enzymes or DNA minor grooves) assess binding affinity, guiding functionalization strategies. Solvent effects (polarizable continuum models) refine reaction pathways observed in SNAr or Michael addition mechanisms .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : In airtight containers under dry, cool conditions to prevent degradation .

Advanced Question: How should researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, IR, and HRMS to resolve ambiguous signals (e.g., overlapping proton peaks).
  • Isotopic Labeling : Trace reaction pathways to identify unexpected byproducts.
  • Control Experiments : Replicate syntheses under varying conditions (e.g., pH, temperature) to isolate instability sources.
  • Collaborative Analysis : Cross-validate data with independent labs or databases (e.g., Cambridge Structural Database) .

Advanced Question: What strategies are effective for introducing functional groups into the this compound scaffold?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr) : Install amino or alkoxy groups at electron-deficient positions using polyaminoalkyl side chains .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl/heteroaryl additions.
  • Reductive Amination : Introduce alkyl/aryl amines to carbonyl intermediates.
  • Cyano Group Modification : Hydrolysis to amides or reduction to amines using LiAlH4. Reaction monitoring via LC-MS ensures regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydropyrido[2,1-c]morpholine-3-carbonitrile
Reactant of Route 2
Octahydropyrido[2,1-c]morpholine-3-carbonitrile

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